Ethylhexyl triazone

Description

Historical Context and Evolution of UV Filters in Research

The scientific endeavor to protect against solar radiation has a storied history, with early forms of photoprotection dating back to ancient civilizations that used natural materials like rice bran and olive oil. oceanfreedom.com The modern era of sunscreen research began to take shape in the early 20th century. oceanfreedom.com A significant milestone was the production of the first ultraviolet B (UVB) filters in 1928. nih.govcosmeticsdesign-europe.comresearchgate.net This was followed by the development of the Sun Protection Factor (SPF) in 1974, which standardized the measurement of a sunscreen's effectiveness against UVB radiation. nih.govcosmeticsdesign-europe.comresearchgate.net

Research expanded to include protection against ultraviolet A (UVA) radiation, leading to the release of the first UVA filters in 1980. nih.govcosmeticsdesign-europe.com The 1990s saw the development of the UVA star rating system, providing consumers with more comprehensive information about the photoprotection offered by sunscreens. nih.govcosmeticsdesign-europe.com The evolution of UV filter research has been driven by an increasing understanding of the detrimental effects of UV radiation on the skin and the demand for more effective and stable sun protection agents. nih.govresearchgate.net

Significance of Ethylhexyl Triazone within Contemporary UV Filter Research

This compound, also known as Octyl Triazone or by its trade name Uvinul T 150, holds a significant position in modern UV filter research. tiiips.comtypology.com It is distinguished as a highly effective and photostable oil-soluble UVB absorber. hdinresearch.comatamanchemicals.com Its chemical structure, featuring a triazine ring, is central to its ability to absorb UV radiation.

Key properties of this compound that are a focus of research include:

High Photostability: It demonstrates remarkable stability when exposed to intense UV radiation, which is a critical characteristic for maintaining efficacy in sunscreen formulations. atamanchemicals.comchemicalbook.comtypology.com

Strong UVB Absorption: this compound exhibits a high absorption capacity specifically within the UVB range (280-320 nm), with a peak absorption at approximately 314 nm. typology.comatamanchemicals.com This makes it one of the most potent UVB filters available. hdinresearch.comatamanchemicals.com

Water Resistance: Due to its insolubility in water and affinity for skin keratin (B1170402), it is particularly well-suited for water-resistant sunscreen formulations. atamanchemicals.comnih.gov

Large Molecular Weight: With a molecular weight of 823.07 g/mol , its large size is a subject of research in relation to skin penetration. karger.com

The compound is frequently studied in combination with other UV filters to achieve broad-spectrum protection against both UVA and UVB rays. specialchem.com

Current Research Landscape and Emerging Trends in this compound Studies

The current research landscape for this compound is dynamic, with several key trends emerging. These studies aim to enhance its performance, understand its environmental fate, and explore novel formulation strategies.

Key Research Areas:

Encapsulation Technologies: A significant area of research is the encapsulation of this compound in lipid microparticles or nanoparticles. karger.comarchivemarketresearch.com Studies have shown that encapsulation can significantly reduce the skin penetration of the filter, which is a desirable outcome for enhancing its efficacy on the skin's surface and limiting systemic absorption. karger.comnih.gov For instance, one in vivo study demonstrated a 45.7% reduction in skin penetration when encapsulated. karger.comnih.gov

Photostability and Synergistic Effects: Research continues to investigate the photostability of this compound, not only on its own but also its ability to stabilize other less photostable UV filters, such as avobenzone (B1665848). typology.comkarger.com This synergistic effect is crucial for developing robust, broad-spectrum sunscreen formulations.

Analytical Methodologies: The development of accurate and efficient analytical methods for quantifying this compound in complex cosmetic matrices is an ongoing area of study. atamanchemicals.comnih.gov Techniques like high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are being refined for quality control and research purposes. atamanchemicals.comnih.gov

Environmental Impact: There is a growing body of research focused on the environmental presence and impact of UV filters. Studies have detected this compound in indoor dust and air, prompting further investigation into its environmental distribution. nih.gov Research is also examining the formation of disinfection byproducts when the compound is exposed to chlorinated water, such as in swimming pools.

Advanced Formulations: Innovations in formulation technology are a consistent trend, with a focus on creating products with improved aesthetics, such as lightweight and non-greasy textures, while maintaining high SPF values. hdinresearch.com The use of this compound in various product forms, including creams, lotions, sprays, and color cosmetics with UV protection, is expanding. hdinresearch.comspecialchem.com

Interactive Data Table: Properties of this compound

| Property | Value/Description | Source(s) |

| INCI Name | This compound | typology.com |

| Common Names | Octyl Triazone, Uvinul T 150 | tiiips.comtypology.com |

| Chemical Class | Triazine | tiiips.comsarex.com |

| Molecular Weight | 823.07 g/mol | typology.com |

| UV Absorption | UVB (280-320 nm) | hdinresearch.comatamanchemicals.com |

| Peak Absorption | ~314 nm | typology.com |

| Solubility | Oil-soluble, water-insoluble | typology.comchemicalbook.com |

| Key Feature | High photostability | atamanchemicals.comchemicalbook.comtypology.com |

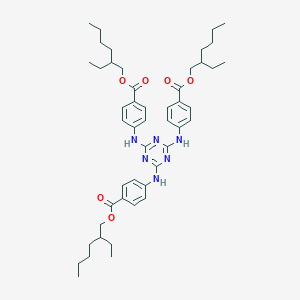

Structure

2D Structure

Properties

IUPAC Name |

2-ethylhexyl 4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H66N6O6/c1-7-13-16-34(10-4)31-58-43(55)37-19-25-40(26-20-37)49-46-52-47(50-41-27-21-38(22-28-41)44(56)59-32-35(11-5)17-14-8-2)54-48(53-46)51-42-29-23-39(24-30-42)45(57)60-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3,(H3,49,50,51,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUMTYWKIBJSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868994 | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88122-99-0, 116244-12-3 | |

| Record name | Ethylhexyl triazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88122-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl triazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088122990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uvinul T 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116244123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl triazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl)-4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, 1,1',1''-tris(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL TRIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQN8R9SAK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Photophysical and Photochemical Mechanisms of Ethylhexyl Triazone

Excited State Dynamics and Deactivation Pathways of Ethylhexyl Triazone

Singlet and Triplet State Characterization of this compound

The absorption of UV-B radiation by this compound, with a peak around 314 nm, corresponds to an electronic transition from the ground state (S₀) to higher-lying singlet excited states (Sₙ). typology.com Ultrafast transient absorption spectroscopy reveals that following initial photoexcitation, the molecule undergoes a rapid internal conversion from these higher singlet states to the lowest excited singlet state (S₁) within approximately 400 femtoseconds. acs.org This S₁ state is characterized as a ¹ππ* state.

From the S₁ state, the molecule can relax through several pathways. A dominant deactivation mechanism is internal conversion back to the ground state (S₀), which is facilitated by a conical intersection. acs.orgacs.org This process is remarkably efficient, enabling the molecule to undergo multiple absorption and recovery cycles, a key feature for an effective sunscreen agent. acs.orgacs.org

In addition to internal conversion, the S₁ state can also transition to a triplet state (T₁) via intersystem crossing. acs.orgrsc.org The lowest triplet state (T₁) of this compound has been identified as a locally excited ³ππ* state, primarily located within the p-(N-methylamino)benzoic acid moiety of the molecule. researchgate.netresearchgate.netnih.govrsc.org The energy of this T₁ state is higher than that of some other UV absorbers, which has implications for potential triplet-triplet energy transfer in sunscreen formulations. rsc.org

Fluorescence and Phosphorescence Quantum Yields of this compound

The deactivation of the excited singlet state (S₁) of this compound can also occur through the emission of light, a process known as fluorescence. However, at room temperature, internal conversion is the predominant deactivation pathway, leading to low fluorescence quantum yields. acs.org In ethanol (B145695) at 77 K, fluorescence becomes a more significant deactivation process. researchgate.netresearchgate.netnih.gov

Similarly, the excited triplet state (T₁) can deactivate by emitting light, a phenomenon called phosphorescence. Phosphorescence from this compound is typically observed at low temperatures, such as 77 K in ethanol, with a decay lifetime of several seconds. acs.orgrsc.org The phosphorescence quantum yield is also relatively low. For instance, in one study, the phosphorescence quantum yield (Φp) was determined to be 0.017 in ethanol at 77 K, with a fluorescence quantum yield (Φf) of 0.57 under the same conditions. rsc.org

Table 1: Fluorescence and Phosphorescence Quantum Yields of this compound in Ethanol at 77 K

| Parameter | Value |

|---|---|

| Fluorescence Quantum Yield (Φf) | 0.57 |

Data sourced from a study on the photoexcited triplet states of UV-B absorbers. rsc.org

Intersystem Crossing Processes in this compound

Intersystem crossing (ISC) is a non-radiative process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). While internal conversion is the primary deactivation pathway for this compound, a notable fraction of the S₁ molecules undergo ISC to populate the T₁ state. acs.orgrsc.orgresearchgate.netresearchgate.net The efficiency of this process can be influenced by the solvent environment. For example, the ISC yield is reported to be 12% in dioxane and increases to 18% in the more polar solvent methanol (B129727), which is attributed to enhanced spin-orbit coupling.

The populated triplet state is relatively long-lived, with a lifetime exceeding 1 microsecond at room temperature. This long-lived triplet state has been observed in transient absorption measurements. acs.org Despite the formation of this triplet state, this compound shows negligible generation of singlet oxygen, a reactive oxygen species, with a quantum yield of less than 0.01. This is a significant property, as it minimizes the potential for photosensitized damage.

Photostability and Degradation Kinetics of this compound under Environmental Stressors

The long-term effectiveness of a UV filter is contingent on its ability to withstand prolonged exposure to UV radiation and other environmental factors without significant degradation. This compound is generally recognized for its high photostability. typology.comatamanchemicals.commdpi.com

Intrinsic Photostability of this compound

This compound is considered to be a highly photostable UV filter. atamanchemicals.combasf.com This stability is attributed to the efficient deactivation pathways that return the molecule to its ground state after UV absorption, minimizing the time spent in reactive excited states. acs.orgacs.org Its robust chemical structure contributes to its ability to retain its protective efficacy even after extended periods of sun exposure. atamanchemicals.com However, some studies have indicated that under certain experimental conditions with prolonged light exposure, it can undergo some level of photodegradation. researchgate.net

Influence of Environmental Factors on this compound Photodegradation

The degradation of organic compounds in the environment is a complex process influenced by a variety of factors. For UV filters like this compound, photodegradation in aquatic environments can be affected by the water matrix, including pH, the presence of inorganic ions, and dissolved organic matter (DOM). researchgate.net Physical factors such as the intensity and spectral distribution of sunlight, which vary with latitude and water depth, also play a crucial role. researchgate.net While this compound is noted for its photostability, the presence of other substances in a formulation or the environment can influence its degradation kinetics. For instance, the interaction with other UV filters or cosmetic ingredients can potentially alter its stability. researchgate.netnih.gov It has also been noted that this compound can release free radicals upon exposure to sunlight. mdpi.commdpi.com

Molecular Interactions of this compound with Other Chromophores and Quenchers

Synergistic Effects of this compound with Complementary UV Filters

One notable synergy is observed when EHT is combined with bis-ethylhexyloxyphenol methoxyphenyl triazine (BEMT), also known as Tinosorb S. atamanchemicals.com BEMT is a broad-spectrum filter that is highly effective at low concentrations. atamanchemicals.com The combination of EHT and BEMT demonstrates a synergistic effect on the SPF. atamanchemicals.com This synergy allows for high levels of sun protection to be achieved with lower concentrations of individual filters. atamanchemicals.comaako.nl

Studies have also shown that the combination of EHT with other filters like octocrylene (B1203250) and diethylamino hydroxybenzoyl hexyl benzoate (B1203000) can result in photostable and effective sunscreen formulations. researchgate.netnih.gov The polar nature of the EHT molecule contributes to its affinity for keratin (B1170402) in the skin, which enhances its water resistance and, by extension, the durability of the entire filter system. typology.com

The following table summarizes the synergistic effects of EHT with other UV filters:

Table 1: Synergistic Interactions of this compound| Interacting UV Filter | Observed Synergistic Effect | Reference |

|---|---|---|

| Bis-ethylhexyloxyphenol methoxyphenyl triazine (BEMT) | Enhanced Sun Protection Factor (SPF). | atamanchemicals.com |

| Avobenzone (B1665848) (Butyl methoxydibenzoylmethane) | Increased photostability of Avobenzone. | typology.comresearchgate.netnih.gov |

| Octocrylene | Contributes to overall formulation photostability. | researchgate.netnih.gov |

| Diethylamino hydroxybenzoyl hexyl benzoate | Contributes to overall formulation photostability. | researchgate.netnih.gov |

Triplet Energy Transfer Mechanisms Involving this compound

Upon absorption of UV radiation, a molecule is promoted to an excited electronic state. One of the key deactivation pathways for an excited molecule is through intersystem crossing to a triplet state. acs.orgresearchgate.netrsc.orgnih.gov The behavior of this triplet state is crucial for the photostability of a UV filter.

For this compound, studies have shown that after photoexcitation, a significant portion of the molecules in the lowest excited singlet state (S1) can undergo intersystem crossing to the lowest triplet state (T1). researchgate.netrsc.orgnih.govresearchgate.net This process competes with fluorescence, which is another deactivation pathway. acs.org The T1 state of EHT has been characterized and is described as a locally excited ³ππ* state. rsc.orgnih.gov

Triplet-triplet energy transfer is a mechanism where a molecule in a triplet state transfers its energy to another molecule, causing the donor to return to its ground state and the acceptor to be promoted to its triplet state. upv.esnih.gov This can be a critical process in sunscreen formulations. For instance, a photostable filter like EHT can act as a triplet quencher for a more photolabile filter. By accepting the triplet energy from the unstable molecule, EHT can prevent it from undergoing photodegradation reactions. nih.govresearchgate.net

Research has investigated the quenching of the triplet excited state of avobenzone by various UV filters, including EHT. researchgate.netnih.gov The diketo form of avobenzone is known to form a triplet excited state upon UV irradiation, which is a precursor to its degradation. researchgate.netnih.gov The presence of EHT can quench this triplet state, thereby stabilizing the avobenzone. researchgate.netnih.gov The efficiency of this quenching is dependent on the relative energy levels of the triplet states of the donor (avobenzone) and the acceptor (EHT). researchgate.net

The following table provides key data related to the excited states of this compound:

Table 2: Excited State Properties of this compound| Property | Value/Description | Solvent | Reference |

|---|---|---|---|

| Lowest Excited Singlet State (S1) Energy Level | Determined from fluorescence spectra. | Ethanol | researchgate.netrsc.orgnih.gov |

| Lowest Triplet State (T1) Energy Level | Determined from phosphorescence spectra. | Ethanol | researchgate.netrsc.orgnih.gov |

| Fluorescence Quantum Yield | Predominant deactivation process at 77 K. | Ethanol | researchgate.netrsc.org |

| Phosphorescence Quantum Yield | Indicates significant intersystem crossing to the T1 state. | Ethanol | researchgate.netrsc.org |

| T1 State Lifetime | Several seconds. | Ethanol (77 K) | acs.org |

| Triplet-Triplet Absorption Peak | ~450 nm | Dioxane | acs.org |

Radical Formation Potential and Quenching Phenomena of this compound

The formation of free radicals is a significant concern with organic UV filters, as these highly reactive species can potentially cause damage to biological molecules if they penetrate the skin. nih.govmdpi.com The photostability of a UV filter is directly related to its propensity to form radicals upon UV exposure. nih.gov

This compound is generally considered to be highly photostable, which implies a low potential for radical formation. atamanchemicals.comnih.govtypology.com Its large molecular structure is designed to be less likely to penetrate the skin, which would further reduce any potential effects from radical formation. acs.org However, under certain conditions, photodegradation can occur, which may involve radical pathways. acs.orgresearchgate.net

Studies using transient absorption spectroscopy have identified the formation of long-lived photoproducts of EHT, which are consistent with the population of a triplet state. acs.org While the primary deactivation pathway for EHT is efficient internal conversion, allowing it to dissipate absorbed UV energy as heat, the small fraction of molecules that enter the triplet state could potentially lead to other chemical processes. acs.org

One such process is the generation of singlet oxygen, a reactive oxygen species (ROS), through energy transfer from the triplet state of the UV filter to ground-state molecular oxygen. researchgate.netrsc.org However, studies on EHT have shown that it does not have a significant quantum yield for singlet oxygen generation. researchgate.netrsc.org Furthermore, EHT does not exhibit significant antioxidative properties by quenching singlet oxygen. researchgate.netrsc.org

The interaction of EHT with other UV filters can influence radical formation. For example, when combined with avobenzone, EHT's ability to quench the triplet state of avobenzone not only prevents the degradation of the UVA filter but also reduces the formation of carbon-centered radicals that can result from avobenzone's photolysis. researchgate.netnih.govresearchgate.net

Toxicological and Safety Assessment of Ethylhexyl Triazone

In Vitro Toxicological Profiling of Ethylhexyl Triazone

Cellular Viability and Genotoxicity Studies of this compound

This compound has been evaluated in several in vitro studies to determine its potential for cellular toxicity and damage to genetic material. A sunscreen formulation containing this compound, among other UV filters, was found to be non-cytotoxic to normal human dermal fibroblast (NHDF) cells at concentrations of 2 and 4 mg/mL. researchgate.net Another study investigating a sunscreen formulation with nanostructured lipid carriers (NLCs) and tocotrienol-rich fraction (TRF) also demonstrated no cytotoxicity in NHDF cells. researchgate.net

Regarding its genotoxic potential, this compound has been found to be negative in various in vitro and in vivo tests. tga.gov.autga.gov.au The Scientific Committee on Cosmetology (SCC) of the European Commission concluded there was no evidence of this compound being genotoxic. cosmeticsinfo.org Specifically, it tested negative in the Ames test for mutagenicity and in a chromosome aberration test. cymitquimica.comeuropa.eu A micronucleus test also yielded negative results. cymitquimica.com These findings indicate that this compound does not appear to cause genetic mutations or chromosomal damage under the tested laboratory conditions.

Immunological Responses: Allergenicity and Sensitization Potential of this compound

The potential for this compound to cause allergic reactions or skin sensitization has been assessed in both animal and human studies. The European Commission's Scientific Committee on Cosmetology (SCC) reviewed the data and found no harmful effects related to allergenicity or photosensitization in either animal experiments or human testing. europa.eu It was specifically found not to be a skin sensitizer (B1316253) in guinea pigs. tga.gov.au Furthermore, it is generally considered to have minimal irritation potential. specialchem.com Some sources suggest that while it is generally safe, individuals with sensitive skin or a history of allergies to other sunscreens should exercise caution. procoal.co.uk Its high molecular weight is believed to limit skin penetration, which in turn reduces the risk of a sensitized reaction. paulaschoice-eu.com

Hepatic and Extrahepatic Metabolism of this compound in Biotransformation Models

The metabolism of this compound has been investigated to understand how it is processed within biological systems. Due to its high molecular weight, its penetration through the skin is limited, which consequently restricts its systemic availability and subsequent metabolism. paulaschoice-eu.com In vitro studies using reconstructed human skin models and rat skin showed that this compound did not permeate into the receptor fluid, suggesting minimal absorption. tga.gov.au However, another in vitro study reported some permeation in a sunscreen formulation, though no specific value was provided. tga.gov.au

One study on the metabolism of various sunscreens, including one containing 4% this compound, involved applying the formulation to the skin. iarc.fr While the study provided details on the absorption and excretion of other components like ethylhexyl methoxycinnamate, specific metabolic pathways for this compound were not detailed. iarc.fr Research on related UV filters, such as ethylhexyl methoxycinnamate (EHMC), has shown that upon absorption, they can undergo metabolism in the liver, leading to the formation of conjugates. iarc.fr For instance, EHMC was found to be metabolized into a conjugate with glucuronic acid in the liver. iarc.fr While this provides insight into the potential metabolic fate of similar compounds, specific data on the hepatic and extrahepatic metabolism of this compound remains limited.

Mechanistic Elucidation from Cell-Based Assays on this compound

Cell-based assays have provided some insights into the mechanisms of action and potential biological effects of this compound. A study using a sunscreen formulation with nanostructured lipid carriers (NLCs) and tocotrienol-rich fraction (TRF) containing this compound showed no phototoxic effects. researchgate.net This indicates that the formulation does not become toxic when exposed to light.

While there is limited specific information on the mechanistic pathways of this compound's toxicity from cell-based assays, some studies on related compounds offer potential insights. For example, research on other UV filters has investigated their potential to generate reactive oxygen species (ROS), which can lead to cellular damage. researchgate.net However, direct evidence of this for this compound from cell-based assays is not extensively documented in the provided search results. The primary mechanism of action for this compound is its ability to absorb UV radiation, with its triazine ring being the core structure responsible for this function.

In Vivo Toxicological Evaluations of this compound

Acute and Chronic Exposure Toxicity Assessments of this compound

The toxicity of this compound following acute and chronic exposure has been evaluated in animal studies.

Acute Toxicity: Acute toxicity studies have shown that this compound has a low order of toxicity. The oral LD50 (the dose lethal to 50% of the test animals) in rats is greater than 5000 mg/kg body weight. tga.gov.aulgcstandards.comixom.com The dermal LD50 in rats is greater than 2000 mg/kg body weight. lgcstandards.comixom.com These high values indicate low acute toxicity via both oral and dermal routes of exposure.

Chronic Toxicity: In repeated dose toxicity studies, this compound has also demonstrated a favorable safety profile. Two 90-day oral repeat dose studies in rats determined No-Observed-Adverse-Effect Levels (NOAELs) of 1000 mg/kg/day and ≥ 1275 mg/kg/day, respectively. tga.gov.au In a pre-natal developmental study, no adverse effects were reported, with a maternal and developmental NOAEL of 1000 mg/kg/day. tga.gov.au The Scientific Committee on Cosmetology (SCC) concluded that there was no evidence of this compound being a developmental toxicant. cosmeticsinfo.org

Interactive Data Table: In Vivo Toxicity of this compound

| Toxicity Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg bw | tga.gov.aulgcstandards.comixom.com |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2000 mg/kg bw | lgcstandards.comixom.com |

| 90-Day Repeated Dose Toxicity (NOAEL) | Rat | Oral | 1000 mg/kg/day | tga.gov.au |

| 90-Day Repeated Dose Toxicity (NOAEL) | Rat | Oral | ≥ 1275 mg/kg/day | tga.gov.au |

| Pre-natal Developmental Toxicity (NOAEL) | - | - | 1000 mg/kg/day | tga.gov.au |

Developmental and Reproductive Toxicity Studies on this compound

The assessment of developmental and reproductive toxicity is a cornerstone of the safety evaluation for any cosmetic ingredient. For this compound, the available data primarily stems from opinions issued by regulatory bodies, such as the European Commission's Scientific Committee on Cosmetology (SCC), now the Scientific Committee on Consumer Safety (SCCS).

Endocrine Modulatory Potential of this compound

The potential for cosmetic ingredients to interact with the endocrine system is an area of active scientific scrutiny. For this compound, the current body of evidence regarding its endocrine modulatory potential is limited, and a conclusive determination has not been reached by all regulatory and scientific bodies.

A 2013 report from the Danish Centre on Endocrine Disrupters, which evaluated 23 UV filters, concluded that for this compound, there was insufficient data to determine whether it possesses endocrine-disrupting properties. europa.eu The substance was not included on the European Commission's priority list of potential endocrine disruptors. karger.com A 2016 study that employed computational consensus modeling to predict the estrogenic activity of various sunscreen ingredients predicted this compound to be inactive. cosmeticsinfo.org

Conversely, some sources categorize it among modern organic UV filters that are free of hormone-disrupting properties due to their larger molecular size, which limits skin penetration. aako.nl However, a literature review by the Australian TGA highlighted that the only information on endocrine-disrupting potential for this compound was from a brief SCCS opinion, suggesting that more comprehensive data is needed. typology.com Reviews of various UV filters have also pointed out the general lack of extensive data for this compound concerning endocrine effects. tga.gov.au

Dermal Absorption and Systemic Biokinetics of this compound

The degree to which a topically applied substance penetrates the skin and becomes systemically available is a key factor in its safety assessment. This compound's large molecular weight (823.1 g/mol ) is expected to limit its dermal absorption. karger.com

In Vitro Percutaneous Penetration Studies of this compound

In vitro studies using various skin models have been conducted to quantify the percutaneous penetration of this compound. An early opinion from the Scientific Committee on Cosmetology (SCC) noted that in vitro testing revealed a low absorption rate for the compound. europa.eu

Subsequent research has provided more specific data. A study utilizing a reconstructed human skin model and rat skin found that this compound did not penetrate into the receptor fluid. tga.gov.au In an in vitro diffusion study using ex-vivo porcine-ear skin, a sunscreen formulation containing 5% this compound was applied. While 18.3 ± 2.5 µg/cm² of the compound was found in the stratum corneum, none was detected in the receptor fluid. tga.gov.au Another study on excised human skin reported that 96% of the applied this compound was retained in the stratum corneum, with the remainder penetrating into the viable epidermis but not reaching the receptor fluid (dermis). researchgate.net However, a separate study using excised human epidermis concluded that approximately 1.08% of the applied amount permeated into the receptor fluid. tga.gov.au

The table below summarizes findings from key in vitro percutaneous penetration studies.

| Skin Model | Formulation | Key Findings | Reference(s) |

| Reconstructed Human Skin & Rat Skin | Not specified | No penetration into the receptor fluid was observed. | tga.gov.au |

| Ex-vivo Porcine-Ear Skin | Water-in-oil emulsion with 5% this compound | 18.3 ± 2.5 µg/cm² found in stratum corneum; none detected in receptor fluid. | tga.gov.au |

| Excised Human Skin | Oil-in-water emulsion with 4% this compound | 96% of the applied dose was retained in the stratum corneum; no permeation to the dermis (receptor fluid). | researchgate.net |

| Excised Human Epidermis | Not specified | Approximately 1.08% of the applied dose permeated into the receptor fluid. | tga.gov.au |

In Vivo Dermal Absorption and Stratum Corneum Distribution of this compound

In vivo studies on human volunteers provide crucial data on the behavior of this compound under real-use conditions. A study employing the tape stripping technique, a non-invasive method to sequentially remove layers of the stratum corneum, investigated the penetration of this compound from a cream formulation.

The results showed that 21.9% (± 4.9) of the applied dose diffused into the stratum corneum. karger.comnih.gov This level of penetration was not significantly different from that of smaller molecular weight UV filters like octyl methoxycinnamate (OMC) and butyl methoxydibenzoylmethane (BMDBM) tested in the same study. karger.comnih.gov Another study also noted a preferential distribution of this compound into the stratum corneum. tga.gov.au

Influence of Formulation Matrices on this compound Permeation

The formulation in which a UV filter is delivered can significantly impact its skin penetration profile. Encapsulation technology has been explored as a means to reduce the dermal absorption of sunscreen agents while maintaining their efficacy on the skin surface.

A pivotal in vivo study demonstrated that encapsulating this compound in lipid microparticles (LMs) led to a marked and statistically significant reduction in its skin penetration by 45.7%. karger.comnih.govkarger.com This decrease in percutaneous penetration is intended to enhance the efficacy of the UV filter on the skin surface and limit potential systemic exposure. karger.comkarger.com The composition of the vehicle, such as a water-in-oil emulsion, has also been shown to be a factor in the skin permeation of this compound. tga.gov.aunih.gov

The table below highlights the effect of formulation on the skin penetration of this compound.

| Formulation | Penetration Finding | Percent Reduction | Reference(s) |

| Cream with non-encapsulated this compound | 21.9% ± 4.9% of applied dose diffused into stratum corneum. | N/A | karger.comnih.gov |

| Cream with this compound encapsulated in Lipid Microparticles (LMs) | Significantly reduced penetration into the stratum corneum. | 45.7% | karger.comnih.govkarger.com |

Metabolite Identification and Quantification in Biological Samples of this compound

Based on currently available public literature, there is a notable lack of studies specifically identifying and quantifying the metabolites of this compound in biological samples such as blood or urine following topical application. While analytical methods exist for the detection of the parent compound in cosmetic products and environmental samples, and commercial laboratories may offer the synthesis of potential metabolites for research, detailed scientific reports on its metabolic fate in humans or animals are not readily accessible in the public domain. mdpi.comsynzeal.como2hdiscovery.coresearchgate.netsci-hub.se Toxicological assessments have therefore focused on the safety of the parent compound and its low rate of dermal absorption.

Environmental Fate and Ecotoxicological Impact of Ethylhexyl Triazone

Environmental Degradation Pathways of Ethylhexyl Triazone

Characterization and Ecotoxicity of Disinfection Byproducts of this compound

The extensive use of this compound (EHT) in sunscreens leads to its release into aquatic environments, particularly swimming pools where water is commonly treated with chlorine. The reaction between EHT and chlorine-based disinfectants results in the formation of various disinfection byproducts (DBPs).

A recent study investigated the chemical fate of EHT under chlorination conditions. nih.gov Through nuclear magnetic resonance and mass spectrometry, twelve DBPs were isolated and identified, with three of these being characterized for the first time. nih.gov The relative percentages of these byproducts (DBP1-DBP12) were found to be 1.26%, 9.68%, 1.05%, 0.42%, 0.84%, 3.37%, 3.58%, 1.89%, 0.84%, 1.47%, 0.42%, and 0.63%, respectively. nih.gov

The ecotoxicological profiles of the parent compound EHT and four of its DBPs (DBP1-DBP4) were assessed on several freshwater organisms. nih.gov While EHT itself showed some level of toxicity, certain byproducts exhibited significantly higher toxicity. For instance, DBP1 and DBP4 were found to have sub-chronic effects on the benthic ostracod Heterocypris incongruens at concentrations in the µg/L range, with EC50 values of 9 µg/L and 20 µg/L, respectively. nih.gov This is notably more toxic than the parent EHT, which had an EC50 of 210 µg/L on the same organism. nih.gov The rotifer Brachionus calyciflorus was slightly affected by DBP3, with a chronic EC50 of 200 µg/L. nih.gov

Table 1: Ecotoxicity of this compound and its Disinfection Byproducts

| Compound | Test Organism | Exposure Duration | Endpoint | Value |

|---|---|---|---|---|

| This compound (EHT) | Heterocypris incongruens (Ostracod) | 7 days | EC50 | 210 µg/L |

| DBP1 | Heterocypris incongruens (Ostracod) | 7 days | EC50 | 9 µg/L |

| DBP4 | Heterocypris incongruens (Ostracod) | 7 days | EC50 | 20 µg/L |

| DBP3 | Brachionus calyciflorus (Rotifer) | 48 hours | EC50 | 200 µg/L |

Ecotoxicological Effects of this compound on Aquatic Biota

The ecotoxicological effects of this compound have been evaluated across different trophic levels of the aquatic ecosystem, including producers (algae) and primary consumers (invertebrates). nih.gov Studies have focused on both the parent compound and formulations containing it.

Algal Growth Inhibition and Photosynthetic Efficiency Studies of this compound

Research on the effects of this compound on primary producers is crucial for understanding its potential impact on the base of the aquatic food web. A study assessing the toxicity of EHT and its disinfection byproducts on the freshwater green alga Raphidocelis subcapitata found no adverse effects on algal growth. nih.gov This suggests that, at the concentrations tested, EHT and its immediate chlorinated byproducts may not pose a significant risk to this species of algae. nih.gov However, data on other algal species and long-term exposure scenarios remain limited.

Toxicity to Aquatic Invertebrates: Acute and Chronic Endpoints of this compound

Aquatic invertebrates have shown varying sensitivity to this compound. In acute toxicity tests, EHT caused lethal effects in the rotifer Brachionus calyciflorus, with a median lethal concentration (LC50) in the range of tens of mg/L. nih.gov Sub-chronic effects have been observed at much lower concentrations. For the benthic ostracod Heterocypris incongruens, the 7-day EC50 for EHT was 210 µg/L. nih.gov

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Test Type | Endpoint | Value | Reference |

|---|---|---|---|---|

| Brachionus calyciflorus (Rotifer) | Acute | LC50 | In the range of tens of mg/L | nih.gov |

| Heterocypris incongruens (Ostracod) | Sub-chronic (7 days) | EC50 | 210 µg/L | nih.gov |

Effects on Fish and Other Aquatic Vertebrate Models from this compound Exposure

Sublethal and Multi-Generational Impacts of this compound on Aquatic Organisms

Investigations into the sublethal effects of this compound are emerging. A study on the embryonic development of the sea urchin Paracentrotus lividus exposed to sunscreen formulations containing a new generation of organic UV filters, including EHT, observed significant morphological anomalies. univpm.it These findings suggest that even if not lethal, exposure to EHT-containing products can impair developmental processes in sensitive life stages of aquatic organisms. univpm.it

Currently, there is a lack of studies specifically investigating the multi-generational impacts of this compound on aquatic organisms. Research on other UV filters has indicated that reproductive effects can manifest in subsequent generations, highlighting the importance of such long-term assessments for understanding the full ecological impact of these compounds. scispace.comresearchgate.net

Biomarker Responses in Aquatic Organisms to this compound Exposure

Biomarkers are increasingly used to detect early biological responses to chemical stressors. In a study on the sea urchin Paracentrotus lividus, exposure to sunscreen formulations containing this compound, among other "new generation" UV filters, led to changes in gene expression. univpm.it Specifically, the study analyzed the expression levels of 15 genes involved in key stress response cellular pathways. univpm.it For instance, one sunscreen formulation (SS1) induced a 28.13-fold increase in the expression of the heat shock protein 70 (hsp70) gene. univpm.it Another formulation (SS2) caused a 44.98-fold increase in hsp70 expression and a 3.98-fold increase in the expression of heat shock protein 60 (hsp60). univpm.it These changes in gene expression indicate a cellular stress response to the sunscreen ingredients.

Bioaccumulation and Trophic Transfer Potential of this compound

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration higher than that in the environment. This is a critical factor in environmental risk assessment, as substances that bioaccumulate can become more concentrated as they move up the food chain, a phenomenon known as biomagnification or trophic transfer.

The potential for a substance to bioaccumulate is often initially estimated by its octanol-water partition coefficient (Kow), with higher values suggesting a greater affinity for fatty tissues where accumulation occurs. This compound has a very high calculated XLogP3 value of 14.5, which would typically indicate a high potential for bioaccumulation. nih.gov However, other physicochemical properties, such as its large molecular size and very low water solubility, may limit its bioavailability and uptake by aquatic organisms. researchgate.net

The key metrics for evaluating bioaccumulation and trophic transfer are the Bioconcentration Factor (BCF) and the Trophic Magnification Factor (TMF). wikipedia.orgnih.gov A TMF value greater than 1 is a strong indicator that a substance is biomagnifying within a food web. researchgate.net While comprehensive, publicly available studies detailing the specific TMF for this compound are limited, its bioaccumulation potential is a required endpoint in regulatory assessments under frameworks like REACH. frontiersin.org In these assessments, a substance is generally not considered bioaccumulative if its BCF is below 2000 L/kg. wikipedia.orgfrontiersin.org

| Metric | Definition | Significance in Environmental Assessment |

|---|---|---|

| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. wikipedia.org | Measures the potential for a chemical to accumulate in aquatic organisms directly from the water. A key criterion for identifying bioaccumulative (B) or very bioaccumulative (vB) substances. |

| Trophic Magnification Factor (TMF) | Measures the average rate of increase in the concentration of a substance with each increase in trophic level in a food web. nih.gov | A TMF > 1 indicates that the chemical is biomagnifying, posing a greater risk to predators at the top of the food chain. researchgate.net |

Advanced Environmental Risk Assessment Methodologies for this compound

To move beyond single-endpoint toxicity tests, advanced methodologies have been developed to provide a more holistic assessment of a chemical's environmental risk. These frameworks integrate multiple lines of evidence to create a more comprehensive hazard profile. For UV filters like this compound, these assessments are crucial for the development of more environmentally compatible sunscreen formulations. nih.gov

The Persistence, Bioaccumulation, and Toxicity (PBT) framework is a cornerstone of chemical hazard assessment, particularly under regulations like the European Union's REACH. frontiersin.org This approach identifies substances of very high concern based on their potential to persist in the environment, accumulate in organisms, and cause toxic effects.

| PBT Parameter | REACH Criterion for Concern | Reported Characteristics of this compound |

|---|---|---|

| Persistence | Half-life of >40 days in freshwater or >60 days in marine water/sediment. | Known to be highly photostable, a property related to persistence. researchgate.net There is available information on its environmental persistence. nih.gov |

| Bioaccumulation | Bioconcentration Factor (BCF) > 2000 L/kg. wikipedia.org | Considered "not bioaccumulative" in eco-impact rating systems, which use a BCF threshold of < 2000. frontiersin.org |

| Toxicity | Chronic No-Observed-Effect Concentration (NOEC) < 0.01 mg/L for marine or freshwater organisms. | Sub-chronic effects on ostracods observed at 210 µg/L (0.21 mg/L). nih.gov Lethal concentration for rotifers is in the tens of mg/L range. nih.gov Algae were not affected. nih.gov |

Building on PBT principles, several eco-impact rating systems have been developed to score and rank UV filters, enabling formulators to design more environmentally friendly sunscreens. These systems translate complex environmental data into accessible scores.

Another novel approach provides a benchmark-centered eco-impact rating by scoring individual UV filters on their PBT characteristics and then calculating a total score for a given sunscreen formulation. frontiersin.org This system allows for direct comparison against the market average, driving innovation towards more eco-compatible products. frontiersin.org Within these frameworks, this compound is recognized as a component that contributes to a lower, more favorable environmental impact score. disproquima.com These rating systems highlight the industry's move towards using filters like this compound to create new generation sunscreens with improved ecological profiles. nih.gov

| Eco-Impact Rating System | Methodology | Assessment of this compound |

|---|---|---|

| EcoSun Pass | Assigns a score based on a comprehensive evaluation of environmental fate and effect endpoints (e.g., biodegradation, bioaccumulation, aquatic/sediment/terrestrial toxicity). nih.gov | Classified as "rather environmental non-hazardous," with a favorable environmental hazard profile compared to other filters of similar efficacy. nih.gov |

| Benchmark-Centered System (DSM) | Scores individual UV filters based on PBT data from sources like ECHA REACH dossiers. The total score of a formulation is compared to a market benchmark. frontiersin.orgdisproquima.com | Contributes to a higher "eco-score" due to a low PBT (Persistent, Bioaccumulative, Toxic) impact, enabling more eco-friendly formulations. disproquima.com |

Advanced Analytical Methodologies for Ethylhexyl Triazone Research

Chromatographic Quantification of Ethylhexyl Triazone

Chromatographic methods are the cornerstone for the separation and quantification of this compound, often in complex mixtures containing other UV filters and cosmetic ingredients. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of this compound in cosmetic products, for in vitro skin permeation studies, and in the analysis of environmental samples. researchgate.netnih.govresearchgate.netresearchgate.net The predominant mode of separation is reversed-phase (RP) HPLC. researchgate.netutb.cz

Commonly used stationary phases include octadecyl-modified silica (B1680970) gel (RP-18 or C18) and, less frequently, octyl-modified silica gel (RP-8). researchgate.netnih.govresearchgate.netresearchgate.net The separation is typically achieved using a polar mobile phase, such as methanol (B129727) or acetonitrile (B52724), sometimes mixed with water. utb.cz Detection is most often performed using a UV detector, as EHT exhibits a strong absorbance maximum around 314 nm. researchgate.net For enhanced selectivity and sensitivity, especially in complex matrices or for analyzing environmental samples, HPLC is coupled with mass spectrometry (MS). researchgate.netnih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for this purpose. atamanchemicals.comsigmaaldrich.com

A typical HPLC-UV method might use a C18 column with an isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) at a flow rate of 1.0 mL/min, with detection at 314 nm. The versatility of HPLC allows for the simultaneous determination of EHT alongside other common UV filters like avobenzone (B1665848), octocrylene (B1203250), and octyl methoxycinnamate. researchgate.netatamanchemicals.com

Table 1: Summary of HPLC Methods for this compound Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net, utb.cz |

| Stationary Phases | RP-18 (C18), RP-8 (C8) | researchgate.net, nih.gov, researchgate.net |

| Mobile Phases | Acetonitrile/water, Methanol/water | , utb.cz |

| Detection | UV Spectrophotometry (typically ~314 nm), Mass Spectrometry (MS, MS/MS) | researchgate.net, , nih.gov |

| Applications | Quantification in sunscreens, skin permeation studies, environmental sample analysis | researchgate.net, nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. While used less frequently than HPLC for this compound analysis, UPLC methods have been successfully developed and applied. researchgate.netresearchgate.net These methods offer the advantage of reduced solvent consumption and quicker sample throughput, which is beneficial for quality control environments. researchgate.net The fundamental principles of separation and detection (typically UV or MS) remain similar to HPLC, but the enhanced efficiency allows for more complex separations and lower detection limits. researchgate.net

Normal-phase High-Performance Thin-Layer Chromatography (HPTLC) followed by densitometric analysis provides a simple, cost-effective, and robust alternative to HPLC for quantifying this compound in sunscreen preparations. researchgate.netnih.govnih.gov This technique is particularly adept at separating EHT from other oil-soluble UV filters and preservatives. nih.govresearchgate.net

The separation is typically performed on HPTLC plates coated with silica gel 60. researchgate.netnih.gov Specific mobile phases have been optimized for effective separation. For instance, a mixture of cyclohexane (B81311) and diethyl ether (1:1, v/v) can successfully separate EHT from avobenzone and octocrylene. researchgate.netnih.gov Another effective mobile phase is a combination of cyclohexane, diethyl ether, and acetone (B3395972) (15:1:2, v/v/v). researchgate.netnih.gov After development, the plates are scanned with a densitometer, and quantification is performed based on the absorbance of the spots. Densitometric scanning for EHT is typically carried out at 300 nm. researchgate.netnih.govresearchgate.net

Validation studies have demonstrated the reliability of this method, with nonlinear (second-degree polynomial) calibration curves showing good correlation coefficients (R > 0.998). researchgate.netnih.gov The limits of detection (LOD) and quantification (LOQ) for EHT using this method have been reported as 0.03 µ g/spot and 0.1 µ g/spot , respectively. researchgate.netnih.gov

Table 2: HPTLC-Densitometry Method for this compound

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | Normal-Phase High-Performance Thin-Layer Chromatography (HPTLC) | researchgate.net, nih.gov |

| Stationary Phase | Silica gel 60 | researchgate.net, nih.gov |

| Mobile Phase A | Cyclohexane-diethyl ether (1:1, v/v) | researchgate.net, nih.gov |

| Mobile Phase B | Cyclohexane-diethyl ether-acetone (15:1:2, v/v/v) | researchgate.net, nih.gov |

| Detection | Densitometric scanning at 300 nm | researchgate.net, nih.gov |

| LOD | 0.03 µ g/spot | researchgate.net, nih.gov |

| LOQ | 0.1 µ g/spot | researchgate.net, nih.gov |

Spectroscopic Characterization of this compound and Its Transformation Products

Spectroscopic techniques are indispensable for elucidating the fundamental photophysical and photochemical properties of this compound, which underpin its efficacy as a UV filter. These methods probe the molecule's interaction with UV radiation on extremely short timescales and can identify transient species like excited states and radical intermediates.

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful technique used to map the complete photodeactivation pathway of EHT following UV-B irradiation. researchgate.netacs.orgnih.gov This method allows researchers to observe the flow of energy within the molecule on a femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. nih.gov

Upon absorption of a UV-B photon, EHT is promoted from its ground state (S₀) to higher-lying singlet excited states (Sₙ). Fs-TAS studies have revealed that the molecule undergoes an extremely rapid internal conversion (IC) from these initial states to the lowest singlet excited state (S₁). This Sₙ → S₁ conversion is incredibly fast, occurring within approximately 400 ± 50 femtoseconds. This ultrafast process is facilitated by the large size of the EHT molecule and its numerous vibrational modes, which act as an efficient energy sink.

From the S₁ state, the molecule has two primary deactivation pathways to return to the ground state:

Dominant Pathway: The main route is a rapid internal conversion from the S₁ state directly back to the ground state (S₁ → S₀ IC). This process is mediated by a conical intersection, a point on the potential energy surface where the S₁ and S₀ states become degenerate, providing an efficient funnel for non-radiative relaxation. acs.orgnih.gov In the solvent dioxane, this decay has a time constant of about 20 ± 3 picoseconds.

Minor Pathway: A smaller fraction of the S₁ state population (estimated at 12-18%) undergoes intersystem crossing (ISC) to the lowest triplet state (T₁). researchgate.net This T₁ state is much longer-lived (τ > 1 µs) and can be observed in transient absorption spectra as a long-lived photoproduct. acs.orgnih.gov

This dominant, ultrafast cycle of excitation followed by rapid, non-radiative decay to the ground state is the key to EHT's function as a photostable UV filter, allowing it to dissipate absorbed UV energy as heat without undergoing significant chemical degradation. acs.orgnih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals and triplet states. mdpi.comkarger.com In the context of this compound research, EPR has been used to study the paramagnetic species generated upon UV excitation. researchgate.net

EPR studies, in conjunction with measurements of phosphorescence and triplet-triplet absorption, have been instrumental in characterizing the lowest triplet state (T₁) of EHT. researchgate.net The analysis of the T₁ state's EPR signal, including its zero-field splitting parameters, suggests that this triplet state is a locally excited ³ππ* state located within the p-(N-methylamino)benzoic acid moieties of the EHT molecule. researchgate.net

Fluorescence and Phosphorescence Spectroscopy for Photophysical Properties of this compound

The photophysical behavior of this compound following the absorption of UV radiation is crucial to its function as a UV filter. Fluorescence and phosphorescence spectroscopy are key techniques used to study the deactivation pathways of its photoexcited states. When this compound absorbs a UVB photon, it is promoted from its ground state (S₀) to an excited singlet state (S₁). From this S₁ state, the molecule can return to the ground state through several competing pathways, including fluorescence emission and non-radiative decay processes such as internal conversion and intersystem crossing to a triplet state (T₁).

Studies using time-resolved spectroscopy have provided significant insights into these processes. In ethanol (B145695) at 77 K, the deactivation of the excited state is predominantly through fluorescence. wikipedia.orgwikipedia.orgthegoodscentscompany.comwikidata.org However, a notable fraction of the S₁ molecules also undergoes intersystem crossing to populate the T₁ state. wikipedia.orgwikipedia.orgthegoodscentscompany.comwikidata.org The T₁ state can then deactivate to the S₀ ground state via phosphorescence, a much slower emission process, or through non-radiative decay.

Femtosecond transient absorption spectroscopy has revealed that after initial photoexcitation, an intense absorption signal appears around 350 nm, which is attributed to the population in the S₁ excited state. wikipedia.org Another absorption band centered at approximately 450 nm is assigned to the population in the T₁ state, which is formed through intersystem crossing. wikipedia.org This T₁ state is long-lived, with a lifetime greater than 1 microsecond at room temperature (298 K), though phosphorescence is typically only detected at cryogenic temperatures (77 K), with an emission wavelength (λem) between 450–550 nm. sci-rep.com

The quantum yields of fluorescence (ΦF) and phosphorescence (ΦP) quantify the efficiency of these radiative pathways. In ethanol at 77 K, this compound is strongly fluorescent, with a ΦF value of 0.57. atamankimya.com The quantum yield of phosphorescence under these conditions was determined to be 0.017. atamankimya.com These values highlight that while fluorescence is the main deactivation process at low temperatures, intersystem crossing to the triplet state still occurs with significant efficiency. wikipedia.orgthegoodscentscompany.comatamankimya.com The observed phosphorescence spectra and triplet state lifetimes suggest that the T₁ state can be characterized as a locally excited ³ππ* state. wikipedia.orgthegoodscentscompany.com

| Parameter | Value | Conditions | Source |

| Fluorescence (S₁) Peak | ~350 nm | Transient Absorption | wikipedia.org |

| Phosphorescence (T₁) Peak | ~450 nm | Transient Absorption | wikipedia.org |

| Phosphorescence Emission | 450–550 nm | 77 K | sci-rep.com |

| Triplet State (T₁) Lifetime | >1 µs | 298 K | sci-rep.com |

| Fluorescence Quantum Yield (ΦF) | 0.57 | Ethanol, 77 K | atamankimya.com |

| Phosphorescence Quantum Yield (ΦP) | 0.017 | Ethanol, 77 K | atamankimya.com |

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry for Structural Elucidation of this compound Metabolites and Degradation Products

Identifying the transformation products (TPs) of this compound, whether from metabolic processes in organisms or environmental degradation, is essential for a complete understanding of its lifecycle. A powerful analytical strategy for this purpose combines High-Resolution Mass Spectrometry (HRMS) with Nuclear Magnetic Resonance (NMR) spectroscopy. wikidata.org This combination leverages the high sensitivity of MS and the detailed structural information provided by NMR. fishersci.caontosight.aieasychem.org

The process begins with the separation of potential metabolites or degradation products from a complex mixture, typically using a chromatographic technique like liquid chromatography (LC) coupled directly to the mass spectrometer (LC-HRMS). HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements of the parent ions of the TPs. ontosight.aithegoodscentscompany.com This accuracy allows for the confident determination of the elemental composition (molecular formula) of each TP, which is the first critical step in identification. wikidata.org

Once molecular formulas are proposed, tandem mass spectrometry (MS/MS or MSⁿ) experiments are performed. wikipedia.org In these experiments, the parent ions of the TPs are isolated and fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern provides vital clues about the molecule's structure, such as the loss of specific functional groups or the cleavage of certain bonds. fishersci.co.uk For instance, photodegradation of this compound could lead to products resulting from dealkylation or hydroxylation, which would produce characteristic mass shifts and fragmentation pathways detectable by HRMS. wikipedia.org

While HRMS can propose potential structures, unambiguous confirmation requires NMR spectroscopy. fishersci.cafishersci.ca NMR provides definitive information about the chemical environment of atoms (specifically ¹H and ¹³C) and their connectivity within a molecule. After isolating a sufficient quantity of a TP, a suite of NMR experiments is conducted.

1D NMR (¹H and ¹³C): Provides initial information on the types and number of protons and carbons present.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. Correlation Spectroscopy (COSY) shows which protons are coupled to each other (i.e., are on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons they are directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows longer-range correlations between protons and carbons (typically over 2-3 bonds), allowing the assembly of the molecular skeleton and pinpointing where modifications like hydroxylation or glycosylation have occurred. wikipedia.orgfishersci.ca

By integrating the precise mass and fragmentation data from HRMS with the definitive structural connectivity from NMR, researchers can confidently elucidate the complete structures of this compound metabolites and degradation products, even when authentic reference standards are unavailable. wikidata.orgfishersci.ca

Analytical Method Validation and Quality Assurance for this compound Quantification

To ensure the reliability and accuracy of data in research and quality control, analytical methods for the quantification of this compound in various matrices, such as cosmetic products, must be properly validated. thegoodscentscompany.comnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). fishersci.sefishersci.ca

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common techniques for which validated methods have been reported for this compound quantification. thegoodscentscompany.comfishersci.ca For example, a normal-phase HPTLC-densitometry method has been developed and validated for the analysis of this compound in complex sunscreen formulations. thegoodscentscompany.comnih.govfishersci.se This method successfully separated this compound from other UV filters like avobenzone and octocrylene. thegoodscentscompany.comfishersci.se

Validation of this HPTLC method involved establishing several key performance characteristics. Densitometric scanning was performed at 300 nm. thegoodscentscompany.comfishersci.se The calibration curves were found to be non-linear (described by second-degree polynomials) but showed excellent correlation, with a correlation coefficient (R) greater than 0.998. thegoodscentscompany.comnih.govfishersci.se For two different mobile phase systems tested, the method demonstrated high sensitivity. The Limit of Detection (LOD) was established at 0.03 µg per spot, and the Limit of Quantification (LOQ) was 0.1 µg per spot. thegoodscentscompany.comnih.govfishersci.se

Similarly, HPLC methods, often using a C18 reverse-phase column with UV detection, are standard for quantifying this compound. sci-rep.com Validation of such methods ensures their suitability for routine quality control. A typical HPLC method might use UV detection at 314 nm, corresponding to the absorption maximum of this compound. sci-rep.com Quality assurance protocols mandate the use of certified reference standards (e.g., ≥98% pure this compound) for calibration to ensure accuracy. sci-rep.com

The table below summarizes the validation parameters from a reported HPTLC-densitometry method for this compound quantification.

| Validation Parameter | Technique | Details | Finding | Source |

| Specificity | HPTLC-Densitometry | Separation from other sunscreens (avobenzone, octocrylene) on silica gel 60 plates. | Effective separation achieved with mobile phases like cyclohexane-diethyl ether (1:1, v/v). | thegoodscentscompany.comfishersci.se |

| Linearity | HPTLC-Densitometry | Calibration curve for standards. | Non-linear (2nd-degree polynomial) with R > 0.998. | thegoodscentscompany.comnih.govfishersci.se |

| Limit of Detection (LOD) | HPTLC-Densitometry | Signal-to-noise ratio method. | 0.03 µg per spot. | thegoodscentscompany.comnih.govfishersci.se |

| Limit of Quantification (LOQ) | HPTLC-Densitometry | Signal-to-noise ratio method. | 0.1 µg per spot. | thegoodscentscompany.comnih.govfishersci.se |

| Analytical Wavelength | Densitometry | Multiwavelength scans of standard. | 300 nm. | thegoodscentscompany.com |

These validated methods are crucial for quality assurance in the cosmetic industry, ensuring that the concentration of this compound in sunscreen products complies with regulatory limits and provides the stated sun protection factor (SPF).

Formulation Science and Advanced Delivery Systems for Ethylhexyl Triazone Academic Focus

Interactions of Ethylhexyl Triazone with Formulation Excipients and Co-Filters

The efficacy and stability of this compound in a sunscreen formulation are intrinsically linked to its interactions with various excipients and other UV filters. As an oil-soluble powder, its incorporation into the oil phase of an emulsion is a critical step. chemicalbook.comspecialchem.com The choice of solvents and emollients can significantly impact its solubility and prevent precipitation, which would otherwise diminish the product's protective capacity. mdpi.com

The selection of excipients also plays a crucial role. For example, the polar nature of the this compound molecule contributes to its affinity for keratin (B1170402) in the skin, which is advantageous for water-resistant formulations. atamanchemicals.comtypology.com The complexity of the formulation, including the presence of polymers and emulsifiers, must be carefully managed to ensure the stability and uniform distribution of this compound. mdpi.com

Nanostructured Lipid Carriers (NLCs) for Enhanced Photoprotective Efficacy of this compound

Nanostructured Lipid Carriers (NLCs) represent an advanced delivery system for incorporating UV filters like this compound. NLCs are composed of a blend of solid and liquid lipids, creating a less ordered lipid matrix that can accommodate a higher payload of active ingredients compared to traditional solid lipid nanoparticles (SLNs). researchgate.netcapes.gov.br

The incorporation of this compound into NLCs offers several advantages. Research has demonstrated that NLCs can enhance the photoprotective efficacy of sunscreens. capes.gov.brnih.gov For example, a study incorporating a mixture of sunscreens, including this compound, into NLCs made with carnauba wax resulted in a 45% higher SPF value compared to a conventional nanoemulsion. nih.gov This synergistic effect is attributed to the light-scattering properties of the lipid nanoparticles, which complements the UV absorption of the chemical filter. researchgate.net

Furthermore, NLCs can provide a sustained release profile for the encapsulated UV filters. researchgate.net One study reported a cumulative release of 40% for this compound after 8 hours from an NLC formulation. researchgate.net This controlled release can contribute to longer-lasting sun protection. The stability of the NLC formulation itself is also a key consideration, with studies showing good physical and chemical stability over time, particularly when stored at lower temperatures. scientific.netresearchgate.net

Microencapsulation Strategies for Modulating Dermal Penetration and Stability of this compound

Microencapsulation is another key strategy for optimizing the performance of this compound in sunscreen formulations. This technique involves entrapping the UV filter within a polymer or lipid-based shell, creating microcapsules. nih.gov

A primary benefit of microencapsulating this compound is the reduction of its dermal penetration. Although this compound has a high molecular weight, which inherently limits skin penetration, studies have shown that a certain percentage can still diffuse into the stratum corneum. researchgate.nettga.gov.aunih.govkarger.com One in vivo study demonstrated that encapsulating this compound in lipid microparticles (LMs) led to a significant 45.7% reduction in its skin penetration. researchgate.netnih.gov By keeping the sunscreen on the skin's surface, microencapsulation can enhance its efficacy and minimize potential systemic absorption. uniproma.com

Solvent Effects and Preferential Solvation Phenomena of this compound in Multicomponent Systems

The behavior of this compound in a liquid formulation is governed by complex solvent-solute interactions. Understanding these interactions is crucial for optimizing its solubility and stability. mdpi.com Studies on the preferential solvation of this compound in binary solvent mixtures, such as ethyl acetate (B1210297) and ethanol (B145695), provide insights into its molecular interactions in different chemical environments. researchgate.netlatamjpharm.org

Formulation Optimization for Superior Photoprotection and Reduced Environmental Impact of this compound

Optimizing sunscreen formulations containing this compound involves a dual focus: maximizing photoprotection while minimizing environmental impact. disproquima.comresearchgate.net this compound itself is considered an environmentally friendly and reef-safe UV filter. nih.govaethic.com

From an environmental perspective, the choice of excipients is as important as the UV filters themselves, as they also contribute to the ecotoxicological profile of the final product. researchgate.net There is a growing demand for sunscreens formulated with biodegradable and sustainably sourced ingredients. disproquima.com The development of eco-friendly formulations often involves using natural ingredients and delivery systems like sporopollenin (B1173437) microcapsules. nih.govresearchgate.net By carefully selecting all components of the formulation, it is possible to create high-performance sunscreens that are both effective and have a reduced impact on aquatic ecosystems. disproquima.comresearchgate.net

Regulatory Science and Global Perspectives on Ethylhexyl Triazone Research

Scientific Basis of Regulatory Acceptability for Ethylhexyl Triazone (e.g., EU, FDA, TGA)

The regulatory acceptance of this compound, a UVB filter, varies significantly across major international markets, primarily due to differing legislative frameworks for sunscreen products. In the European Union, sunscreens are regulated as cosmetic products, whereas in the United States, they are classified as over-the-counter (OTC) drugs. cosmeticsinfo.orgnih.gov Australia's Therapeutic Goods Administration (TGA) considers sunscreens as therapeutic goods. nih.gov These fundamental differences in classification influence the approval process and the data required for market authorization.

European Union (EU): In the EU, this compound is an approved UV filter listed in Annex VI of the Cosmetics Regulation (EC) No. 1223/2009. cosmileeurope.euscimplify.com It is permitted for use in sunscreen products at a maximum concentration of 5%. cosmeticsinfo.orgatamanchemicals.com The approval is based on a safety evaluation by the Scientific Committee on Consumer Safety (SCCS), which concluded that at this concentration, it does not pose a health hazard. cosmeticsinfo.org The SCCS's assessment considered various toxicological endpoints, including the fact that this compound has a high molecular weight, which limits its penetration through the skin. cosmeticsinfo.orgpaulaschoice.co.uk